3,4-Dibromo-Mal-PEG2-Boc-Amine 3,4-Dibromo-Mal-PEG2-Boc-Amine 3,4-Dibromo-Mal-PEG2-Boc-Amine is a PEG Linker.
Brand Name: Vulcanchem
CAS No.: 1807537-43-4
VCID: VC0516003
InChI: InChI=1S/C15H22Br2N2O6/c1-15(2,3)25-14(22)18-4-6-23-8-9-24-7-5-19-12(20)10(16)11(17)13(19)21/h4-9H2,1-3H3,(H,18,22)
SMILES: CC(C)(C)OC(=O)NCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br
Molecular Formula: C15H22Br2N2O6
Molecular Weight: 486.12

3,4-Dibromo-Mal-PEG2-Boc-Amine

CAS No.: 1807537-43-4

Cat. No.: VC0516003

Molecular Formula: C15H22Br2N2O6

Molecular Weight: 486.12

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3,4-Dibromo-Mal-PEG2-Boc-Amine - 1807537-43-4

Specification

CAS No. 1807537-43-4
Molecular Formula C15H22Br2N2O6
Molecular Weight 486.12
IUPAC Name tert-butyl N-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C15H22Br2N2O6/c1-15(2,3)25-14(22)18-4-6-23-8-9-24-7-5-19-12(20)10(16)11(17)13(19)21/h4-9H2,1-3H3,(H,18,22)
Standard InChI Key XQHMCSGLWVRCQD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br
Appearance Solid powder

Introduction

IdentifierValue
CAS Number1807537-43-4
Molecular FormulaC15H22Br2N2O6
Molecular Weight486.2 g/mol
PubChem CID77078278

Structural Characteristics and Properties

Molecular Structure

The compound consists of three key structural components:

  • A dibromomaleimide group: This reactive moiety enables conjugation with thiol-containing molecules through displacement of the bromine atoms

  • A PEG2 (polyethylene glycol) spacer: This hydrophilic chain enhances water solubility and provides conformational flexibility

  • A Boc-protected amine: The tert-butyloxycarbonyl protecting group can be selectively removed under acidic conditions, revealing a primary amine for further functionalization

Physical and Chemical Properties

The compound possesses several notable physical and chemical properties that contribute to its utility in research applications:

PropertyDescriptionReference
Physical StateSolid (typically a powder)
SolubilityHydrophilic, enhanced water solubility due to PEG chain
StabilitySensitive to high temperature and light
Storage ConditionsRecommended storage at -20°C
Purity (Commercial)Typically ≥95%
Shipping ConditionsAmbient temperature or cool pack

Structural Features and Reactivity

The dibromomaleimide group is particularly noteworthy for its reactivity toward thiol groups, allowing for site-specific conjugation to cysteine residues in proteins . Unlike traditional maleimides, the dibromomaleimide functionality in this compound enables two points of attachment because both bromine atoms can act as leaving groups when reacting with nucleophilic thiols .

The PEG2 spacer provides hydrophilicity and flexibility, enhancing the compound's solubility in aqueous media and reducing steric hindrance in bioconjugation reactions . The spacer also helps to improve the pharmacokinetic properties of bioconjugates by increasing their water solubility and reducing aggregation.

The Boc-protected amine represents a masked functional group that can be selectively deprotected under acidic conditions, typically using trifluoroacetic acid (TFA) . After deprotection, the resulting primary amine can participate in various coupling reactions, including amide bond formation with carboxylic acids, reductive amination with aldehydes or ketones, or reaction with electrophilic aromatic compounds .

Applications in Bioconjugation and Drug Development

The unique structural features of 3,4-Dibromo-Mal-PEG2-Boc-Amine make it particularly valuable in several key application areas.

PROTAC Development

One of the most significant applications of this compound is in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules containing:

  • A ligand for a target protein

  • A ligand for an E3 ubiquitin ligase

  • A linker connecting the two ligands

In this context, 3,4-Dibromo-Mal-PEG2-Boc-Amine serves as the linker component, connecting the two functional ligands while providing appropriate spacing and flexibility to allow the formation of a ternary complex between the PROTAC, target protein, and E3 ligase .

The PEG-based nature of this linker enhances the water solubility and pharmacokinetic properties of the resulting PROTAC molecules, which is crucial for their efficacy in biological systems . Additionally, the reactive groups at either end of the compound allow for selective attachment to the appropriate ligand components.

Antibody-Drug Conjugate Development

The compound also finds application in the development of antibody-drug conjugates (ADCs), which are powerful targeted therapeutics for cancer treatment . In ADC synthesis, 3,4-Dibromo-Mal-PEG2-Boc-Amine can serve as a linker between cytotoxic payloads and antibodies.

The dibromomaleimide functionality allows for site-specific conjugation to reduced interchain disulfide bonds in antibodies . This approach is advantageous because:

  • It provides a controlled attachment point, maintaining the antibody's binding specificity

  • It allows for the creation of homogeneous conjugates with defined drug-to-antibody ratios (DARs)

  • It forms stable conjugates that resist premature release of the cytotoxic payload in circulation

Research has demonstrated successful conjugation of therapeutic agents like doxorubicin to antibodies such as trastuzumab using dibromomaleimide-based linkers, resulting in effective and selective targeting of cancer cells .

Protein Labeling and Modification

Chemical Reactions and Mechanisms

3,4-Dibromo-Mal-PEG2-Boc-Amine participates in several key chemical reactions that underpin its utility in bioconjugation and pharmaceutical applications.

Thiol Substitution Reactions

The primary reaction mechanism involves nucleophilic substitution of the bromine atoms by thiol groups. This reaction occurs through the following steps:

  • Nucleophilic attack by the thiol (R-SH) on the carbon bearing a bromine atom

  • Displacement of bromine as a leaving group

  • Formation of a stable thioether bond (R-S-C)

This reaction is highly selective for thiols, allowing for targeted modification of cysteine residues in proteins without affecting other amino acid side chains . The reaction typically proceeds under mild conditions (aqueous or organic solvents, physiological pH), making it compatible with sensitive biomolecules.

Notably, both bromine atoms in the dibromomaleimide group can be substituted, enabling either:

  • Double substitution by a single dithiol, forming a cyclic structure

  • Sequential substitution by two different thiols, allowing for dual functionalization

Boc Deprotection

The Boc protecting group can be removed under acidic conditions to reveal the free amine. This deprotection typically uses trifluoroacetic acid (TFA) in dichloromethane or similar solvent systems . The reaction proceeds through:

  • Protonation of the tert-butyl carbamate carbonyl oxygen

  • Loss of the tert-butyl cation (which forms isobutene gas)

  • Decarboxylation to yield the free amine (as the TFA salt)

This selective deprotection allows for staged synthesis strategies, where the amine is protected during initial conjugation steps and then revealed for subsequent functionalization.

Amine Coupling Reactions

After deprotection, the free amine can participate in various coupling reactions:

  • Amide bond formation with carboxylic acids (often using coupling agents like EDC/NHS)

  • Reductive amination with aldehydes or ketones

  • Urea formation with isocyanates

  • Thiourea formation with isothiocyanates

  • SNAr reactions with electron-deficient aromatic compounds

These reactions expand the versatility of the compound, allowing for the creation of complex bioconjugates with multiple functional components.

Comparison with Related Compounds

The dibromomaleimide PEG family includes several related compounds that share structural similarities but differ in specific aspects such as PEG chain length or terminal functional groups.

Comparative Analysis of Dibromomaleimide PEG Derivatives

The following table compares 3,4-Dibromo-Mal-PEG2-Boc-Amine with related dibromomaleimide PEG compounds:

CompoundPEG LengthTerminal GroupMolecular Weight (g/mol)Key Features/ApplicationsReference
3,4-Dibromo-Mal-PEG2-Boc-AminePEG2Boc-protected amine486.2PROTAC linker, protein labeling
3,4-Dibromo-Mal-PEG2-amine TFA saltPEG2Free amine (TFA salt)386.04Direct coupling without deprotection
3,4-Dibromo-Mal-PEG3-NHBocPEG3Boc-protected amine530.21Increased spacer length
3,4-Dibromo-Mal-PEG4-aminePEG4Free amine474.10Enhanced water solubility, longer spacer
3,4-Dibromo-Mal-PEG4-acidPEG4Carboxylic acid503.10Carboxyl functionality for different conjugation
3,4-Dibromo-Mal-PEG8-acidPEG8Carboxylic acid679.35Substantially increased spacer length
3,4-Dibromo-Mal-PEG8-t-butyl esterPEG8t-butyl ester735.45Protected carboxyl group, longer PEG

Advantages Compared to Traditional Maleimide Linkers

The dibromomaleimide functionality in 3,4-Dibromo-Mal-PEG2-Boc-Amine offers several advantages over traditional maleimide linkers:

  • Dual Reactivity: The presence of two bromine atoms allows for attachment of two thiol-containing molecules or bridging of disulfide bonds

  • Mild Reaction Conditions: The substitution reaction proceeds under milder conditions than traditional maleimide-thiol reactions

  • Selectivity: Highly selective for thiols, enabling precise control over the conjugation site

  • Stability: Forms stable thioether bonds that resist hydrolysis under physiological conditions

  • Controlled Stoichiometry: Can achieve specific drug-to-antibody ratios in ADC development

Synthesis and Production

The production of 3,4-Dibromo-Mal-PEG2-Boc-Amine involves specific synthetic routes and reaction conditions.

Synthetic Routes

The synthesis typically involves the reaction of a dibromomaleimide precursor with a PEG2-Boc-amine component. The process can be outlined in the following steps:

  • Preparation of 3,4-dibromomaleimide through bromination of maleimide

  • Synthesis of the PEG2-Boc-amine component

  • Coupling of these components under appropriate reaction conditions

  • Purification of the final product through techniques such as chromatography or crystallization

The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and may require catalysts to facilitate the coupling reaction.

Production Considerations

Commercial production of this compound requires attention to several factors:

  • Quality Control: Stringent purity testing (typically to ≥95% purity) to ensure reliability in research applications

  • Storage Stability: Packaging and storage recommendations (-20°C) to maintain compound integrity

  • Light Sensitivity: Protection from light due to the sensitivity of the dibromomaleimide group

  • Scalability: Optimization of synthetic routes for larger-scale production while maintaining purity

Future Research Directions and Emerging Applications

Research involving 3,4-Dibromo-Mal-PEG2-Boc-Amine continues to evolve, with several promising directions for future development.

Advanced PROTAC Development

The compound's utility in PROTAC development is being further explored to target previously "undruggable" proteins . Research is focused on optimizing the PEG linker length and composition to enhance:

  • Ternary complex formation efficiency

  • Cell permeability of PROTAC molecules

  • Selectivity for specific target proteins

  • Degradation kinetics and efficiency

Novel Bioconjugation Strategies

Ongoing research investigates new bioconjugation approaches using the dibromomaleimide functionality, including:

  • Dual-modification strategies leveraging the two reactive bromine sites

  • Development of cleavable variants for controlled release applications

  • Incorporation into bioorthogonal chemistry schemes

  • Creation of stimuli-responsive bioconjugates that can release payloads in response to specific triggers

Expansion to Diagnostic Applications

Beyond therapeutic applications, the compound shows promise in the development of advanced diagnostic tools:

  • Creation of dual-labeled imaging agents for multimodal imaging

  • Development of theranostic agents that combine therapeutic and diagnostic functions

  • Application in biosensor development for detection of specific analytes

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